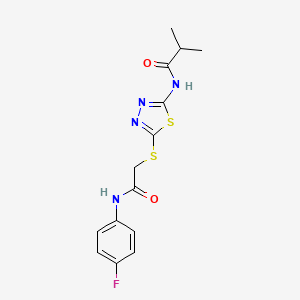

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-((4-fluorophenyl)amino)acetamide moiety and an isobutyramide substituent. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . Its structural uniqueness lies in the combination of the electron-withdrawing 4-fluorophenyl group and the branched isobutyramide chain, which may influence solubility, metabolic stability, and target binding compared to simpler thiadiazole analogs.

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQCZFVUHZCSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H19FN4O5S2

- Molecular Weight : 478.51 g/mol

- IUPAC Name : N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Its structure incorporates a thiadiazole ring, which is known for conferring various pharmacological activities. The presence of the fluorophenyl group enhances lipophilicity, potentially impacting its absorption and distribution in biological systems.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Specific studies have shown:

- Cell Line Efficacy : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it showed IC50 values in the micromolar range against human cancer cell lines derived from the nervous system and other origins .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung) | 22.8 | Effective against lung cancer cells . |

| MCF-7 (Breast) | 27.3 | Exhibits selective toxicity towards cancer cells . |

| TE671 (Brain) | 26 | Targeted for nervous system cancers. |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Studies have indicated that it may protect neuronal cells from excitotoxicity and oxidative stress:

- Mechanism of Action : The compound appears to mitigate damage caused by neurotoxic agents such as glutamate and cisplatin in neuronal cultures. It has been observed to enhance cell viability under stress conditions like serum deprivation .

Case Studies and Research Findings

- Neuroprotective Activity Study : A study evaluated the neuroprotective effects of related thiadiazole derivatives on mouse neurons and rat astrocytes. Results indicated that these compounds could prevent apoptosis induced by neurotoxic agents, suggesting a mechanism that may involve anti-inflammatory pathways .

- Anticancer Activity Assessment : In vitro assays demonstrated that this compound selectively inhibited the growth of cancer cells without adversely affecting normal cells, highlighting its potential as a safer therapeutic agent .

Comparison with Similar Compounds

The following sections compare the target compound with structurally related 1,3,4-thiadiazole derivatives in terms of synthesis, physicochemical properties, and biological activities. Key analogs are drawn from recent studies (see Table 1 and Table 2).

Structural and Physicochemical Properties

Thiadiazole derivatives with varying substituents exhibit distinct physicochemical behaviors. For example:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Melting point (132–134°C) and yield (74%) suggest moderate crystallinity and synthetic efficiency .

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Higher yield (85%) and lower melting point (135–136°C) indicate improved solubility due to the methoxy group .

Table 1: Physicochemical Comparison of Selected Thiadiazole Derivatives

2.3.1. Anticancer Activity

- Compound 4y (): Demonstrated dual inhibition of MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cells, attributed to the p-tolylamino group enhancing aromatase binding.

- Target compound : The 4-fluorophenyl group may improve DNA intercalation or enzyme inhibition, while the isobutyramide chain could reduce metabolic degradation compared to linear amides .

2.3.2. Enzyme Inhibition

- Triazole-thiones () : Exhibited tyrosinase inhibition via metal chelation (C=S group). Thione tautomers showed stronger activity than thiol forms.

- Target compound : The thioether and fluorophenyl groups may enhance binding to acetylcholinesterase or aromatase, similar to compound 4y .

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups : The 4-fluorophenyl group in the target compound may increase electrophilicity, enhancing interactions with nucleophilic enzyme residues compared to 4-chlorophenyl (5e) or methoxy (5k) analogs .

- Branched vs. linear amides : Isobutyramide’s steric bulk may reduce off-target interactions compared to simpler acetamides (e.g., 5e–5m), improving selectivity .

- Thioether vs. oxadiazole : Thioether linkages (target compound) generally confer higher metabolic stability than oxadiazoles (e.g., ’s 5d) but may reduce solubility .

Q & A

Q. What are the standard synthetic protocols for N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Thiadiazole ring formation : Condensation of thiosemicarbazide derivatives with carboxylic acids under POCl₃ catalysis (90°C, reflux, 3 hours) .

Thioether linkage : Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

Amide coupling : Use of coupling agents (e.g., EDC/HOBt) for introducing the isobutyramide group .

Optimization Tips :

- Control temperature (±2°C) to prevent side reactions (e.g., sulfoxide formation).

- Use anhydrous solvents (DMF, dichloromethane) to enhance yield .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), thiadiazole protons (δ 8.5–9.0 ppm), and amide NH (δ 10–11 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and thiadiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

- IR Spectroscopy : Detect C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous thiadiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on bioactivity .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer pathways?

Methodological Answer:

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Western Blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, caspase-3) .

- Kinase Profiling : Use kinase inhibitor libraries (e.g., DiscoverX) to identify kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.